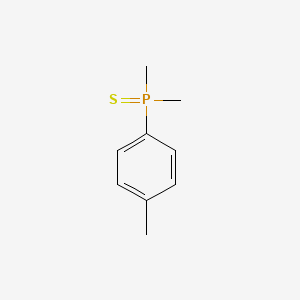
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two methyl groups. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is favored due to its versatility and efficiency .
Industrial Production Methods
Industrial production of such compounds often employs large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphine to its corresponding oxide.
Reduction: Reduction reactions can revert oxidized forms back to the phosphine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and conditions such as elevated temperatures and the presence of catalysts are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Wissenschaftliche Forschungsanwendungen
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique properties make it a subject of study in biochemical research, particularly in enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug design and development.
Wirkmechanismus
The mechanism by which Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(1-pyrenyl)phosphine
- Diallylphenylphosphine
- Tris(2-methoxy-5-vinylphenyl)phosphine
Uniqueness
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is unique due to its specific structural features, such as the presence of a sulfur atom bonded to the phosphorus center. This structural aspect imparts distinct reactivity and stability, differentiating it from other tertiary phosphines .
Eigenschaften
CAS-Nummer |
54844-87-0 |
|---|---|
Molekularformel |
C9H13PS |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
dimethyl-(4-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13PS/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,1-3H3 |
InChI-Schlüssel |
ZBKNFTUTNIIAHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(=S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


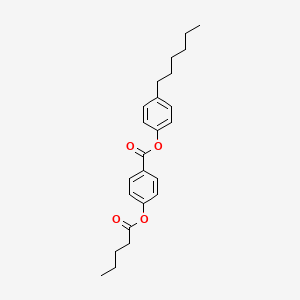
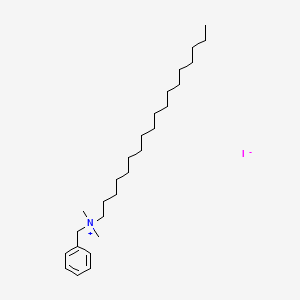
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
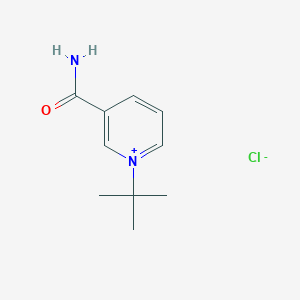
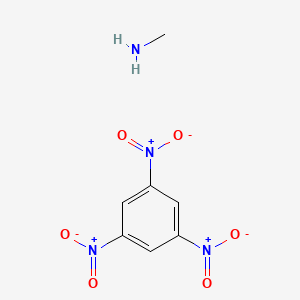
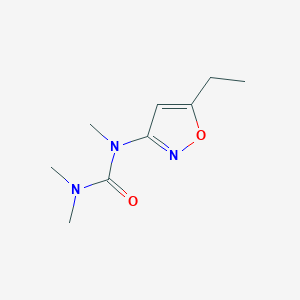
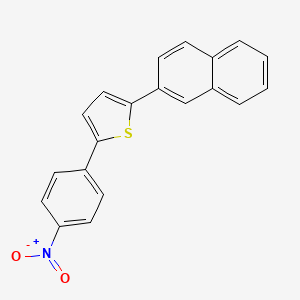
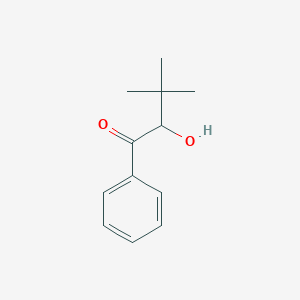
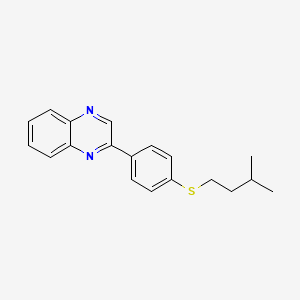
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
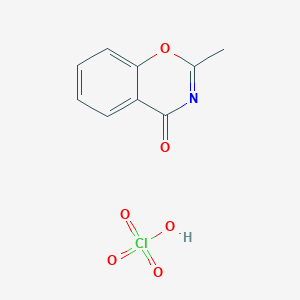
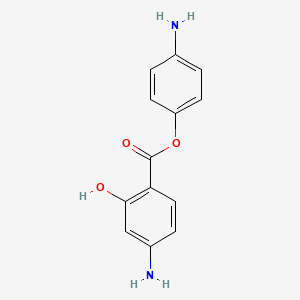
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
